Cas no 1261673-83-9 (3-Chloro-2-(trifluoromethoxy)benzonitrile)

3-Chloro-2-(trifluoromethoxy)benzonitrile is a versatile organic compound with a chlorinated aromatic ring substituted with a trifluoromethoxy group and a benzonitrile group. This compound exhibits excellent stability and is widely used in organic synthesis for the preparation of various fine chemicals. Its unique structure and functional groups confer high reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
3-Chloro-2-(trifluoromethoxy)benzonitrile structure
1261673-83-9 structure
商品名:3-Chloro-2-(trifluoromethoxy)benzonitrile
CAS番号:1261673-83-9
MF:C8H3ClF3NO
メガワット:221.563731431961
CID:4970355

3-Chloro-2-(trifluoromethoxy)benzonitrile 化学的及び物理的性質

名前と識別子

    • 3-Chloro-2-(trifluoromethoxy)benzonitrile
    • インチ: 1S/C8H3ClF3NO/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-3H
    • InChIKey: JSIYPCQORNHLSJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(C#N)=C1OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 247
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 33

3-Chloro-2-(trifluoromethoxy)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013025957-250mg
3-Chloro-2-(trifluoromethoxy)benzonitrile
1261673-83-9 97%
250mg
$475.20 2023-09-03
Alichem
A013025957-500mg
3-Chloro-2-(trifluoromethoxy)benzonitrile
1261673-83-9 97%
500mg
$855.75 2023-09-03
Alichem
A013025957-1g
3-Chloro-2-(trifluoromethoxy)benzonitrile
1261673-83-9 97%
1g
$1549.60 2023-09-03

3-Chloro-2-(trifluoromethoxy)benzonitrile 関連文献

3-Chloro-2-(trifluoromethoxy)benzonitrileに関する追加情報

Introduction to 3-Chloro-2-(trifluoromethoxy)benzonitrile (CAS No: 1261673-83-9)

3-Chloro-2-(trifluoromethoxy)benzonitrile, with the chemical identifier CAS No: 1261673-83-9, is a significant compound in the realm of pharmaceutical and agrochemical research. This aromatic nitrile derivative features a unique structural configuration that makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both chloro and trifluoromethoxy substituents on the benzene ring imparts distinct electronic and steric properties, which are highly coveted in medicinal chemistry for modulating the potency and selectivity of drug candidates.

The compound's structure, characterized by a benzonitrile core, is particularly intriguing due to its potential applications in the development of novel therapeutic agents. The benzonitrile moiety is well-known for its role in many pharmacophores, contributing to interactions with biological targets such as enzymes and receptors. In contrast, the chloro and trifluoromethoxy groups introduce regions of high reactivity and electronic modulation, enabling chemists to fine-tune the properties of derived compounds.

Recent advancements in synthetic methodologies have highlighted 3-Chloro-2-(trifluoromethoxy)benzonitrile as a versatile building block for constructing complex molecular architectures. Researchers have leveraged its reactivity to develop new pathways for accessing heterocyclic compounds, which are prevalent in modern drug discovery. The trifluoromethoxy group, in particular, has garnered attention for its ability to enhance metabolic stability and binding affinity in drug molecules.

In the context of contemporary pharmaceutical research, 3-Chloro-2-(trifluoromethoxy)benzonitrile has been explored in the synthesis of inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating novel kinase inhibitors, where the electron-withdrawing nature of the nitrile group and the electron-donating effects of the trifluoromethoxy group work synergistically to optimize binding interactions. Additionally, derivatives of this compound have shown promise in antiviral and anticancer research, underscoring its broad applicability.

The compound's synthetic accessibility also makes it an attractive choice for industrial applications. Modern catalytic techniques have enabled more efficient production processes, reducing costs and environmental impact while maintaining high yields. This aligns with the growing emphasis on sustainable chemistry practices within the pharmaceutical industry.

From a mechanistic standpoint, 3-Chloro-2-(trifluoromethoxy)benzonitrile serves as a critical intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental to constructing biaryl structures, which are common motifs in bioactive molecules. The presence of both reactive sites—the chloro group for metalation and the nitrile group for further functionalization—makes this compound exceptionally useful for diverse synthetic transformations.

Moreover, computational studies have begun to shed light on the electronic properties of 3-Chloro-2-(trifluoromethoxy)benzonitrile, aiding in the rational design of derivatives with enhanced pharmacological profiles. Molecular modeling techniques have revealed that subtle modifications around the benzene ring can significantly alter binding affinities and metabolic stability, providing valuable insights for medicinal chemists.

The agrochemical sector has also recognized the potential of 3-Chloro-2-(trifluoromethoxy)benzonitrile as a precursor for developing novel pesticides and herbicides. Its structural features contribute to bioactivity against various pests while maintaining environmental safety profiles that meet contemporary regulatory standards. This dual applicability across pharmaceuticals and agrochemicals underscores its importance as a multifunctional compound.

In conclusion, 3-Chloro-2-(trifluoromethoxy)benzonitrile (CAS No: 1261673-83-9) represents a cornerstone in modern chemical synthesis and drug discovery. Its unique structural attributes enable diverse applications in medicinal chemistry, catalysis, and agrochemical development. As research continues to uncover new methodologies and applications, this compound is poised to remain a vital tool for scientists seeking innovative solutions to complex chemical challenges.

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